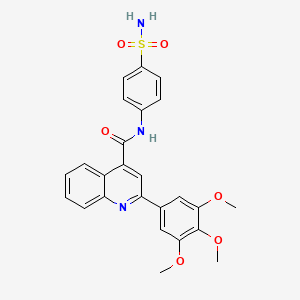![molecular formula C15H14BrN3O3 B10814987 N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide CAS No. 854350-48-4](/img/structure/B10814987.png)
N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H14BrN3O3. It is characterized by the presence of a bromophenoxy group attached to a propanoyl chain, which is further connected to a pyridine-2-carbohydrazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide typically involves a multi-step process. One common method starts with the reaction of 3-bromophenol with propionyl chloride to form 3-bromophenoxypropionyl chloride. This intermediate is then reacted with pyridine-2-carbohydrazide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
科学的研究の応用
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
- N’-[2-(2-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- N’-[2-(4-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- N’-[2-(3-chlorophenoxy)propanoyl]pyridine-2-carbohydrazide
Uniqueness
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
特性
CAS番号 |
854350-48-4 |
|---|---|
分子式 |
C15H14BrN3O3 |
分子量 |
364.19 g/mol |
IUPAC名 |
N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(22-12-6-4-5-11(16)9-12)14(20)18-19-15(21)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,20)(H,19,21) |
InChIキー |
ONFHZHKPXDHPAR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=N1)OC2=CC(=CC=C2)Br |
溶解性 |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10814904.png)
![N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide](/img/structure/B10814905.png)
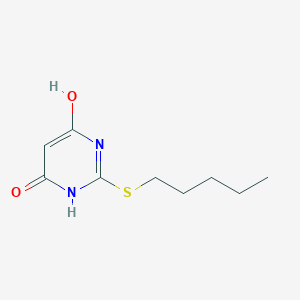
![2-(2-methoxy-9-oxo-9,10-dihydroacridin-10-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10814923.png)
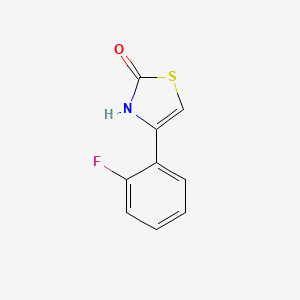
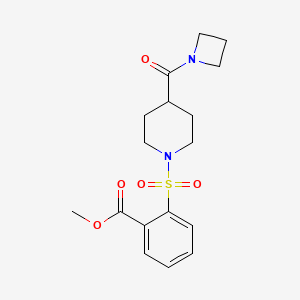
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10814956.png)
![2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B10814963.png)
![Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10814964.png)
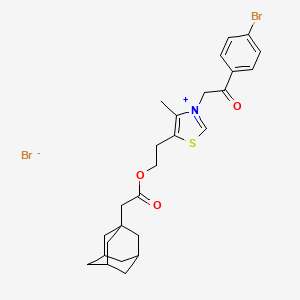
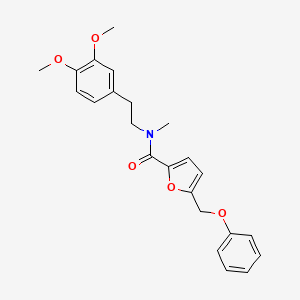
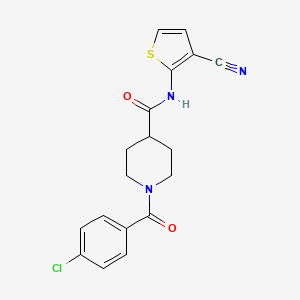
![2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B10815001.png)
